molecular formula C28H41N8O17P3S B1241844 anthraniloyl-CoA

anthraniloyl-CoA

Cat. No. B1241844
M. Wt: 886.7 g/mol
InChI Key: XLURBJBQJZCJHJ-TYHXJLICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthraniloyl-CoA is a member of the class of benzoyl-CoAs having 2-aminobenzoyl as the S-acyl group. It derives from a benzoyl-CoA and an anthranilic acid. It is a conjugate acid of an anthraniloyl-CoA(4-).

Scientific Research Applications

Anthranilate Priming in Polyketide Biosynthesis

Anthranilate incorporation into type II polyketide biosynthesis diversifies natural products. A study reveals the structure of AuaEII, an anthranilate:CoA ligase generating anthraniloyl-CoA for type II polyketide synthase in aurachin biosynthesis. This work enhances understanding of anthranilate's role in polyketide biosynthesis (Jackson et al., 2016).

Synthesis of Anthranilate Derivatives in E. coli

Research on E. coli strains engineered for producing anthranilate derivatives like N-methylanthranilate, methyl anthranilate, and methyl N-methylanthranilate highlights anthraniloyl-CoA's role in synthesizing compounds with potential biological functions, including antinociceptive activities (Lee et al., 2019).

Tranilast and Analog Synthesis in Yeast

Yeast (Saccharomyces cerevisiae) has been used as a catalyst for synthesizing tranilast and its analogs, demonstrating the versatility of anthraniloyl-CoA in producing compounds with antioxidant and therapeutic properties. This study underscores anthraniloyl-CoA's potential in biologically synthesizing a wide range of compounds (Eudes et al., 2011).

Structural Insights into Pseudomonas Quinolone Signal Biosynthesis

Research on PqsD, a biosynthetic enzyme for Pseudomonas quinolone signal (PQS), reveals its structural similarity to fatty acid and polyketide synthases, utilizing anthraniloyl-CoA as a substrate. This study provides insights into the molecular mechanisms of PQS biosynthesis (Bera et al., 2009).

Methyl Anthranilate Synthesis in Grape Fruits

A study on the biosynthesis of methyl anthranilate in Concord grape fruits highlights the role of anthraniloyl-CoA in forming the distinctive 'foxy' aroma. This work sheds light on the enzymatic versatility of anthraniloyl-CoA in fruit aroma formation (Wang & De Luca, 2005).

Anthranilate-CoA Ligase in Pseudomonas aeruginosa

Research on the PqsA protein in Pseudomonas aeruginosa shows its role as an anthranilate-CoA ligase, crucial for PQS biosynthesis. This study is pivotal in understanding the molecular basis of quinolone signaling in pathogenic bacteria (Coleman et al., 2007).

properties

Product Name

anthraniloyl-CoA

Molecular Formula

C28H41N8O17P3S

Molecular Weight

886.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-aminobenzenecarbothioate

InChI

InChI=1S/C28H41N8O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-5-3-4-6-16(15)29)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12,29H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1

InChI Key

XLURBJBQJZCJHJ-TYHXJLICSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4N)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4N)O

synonyms

2-aminobenzoyl-CoA
2-aminobenzoyl-coenzyme A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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